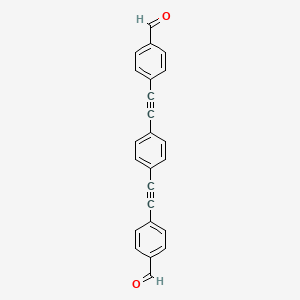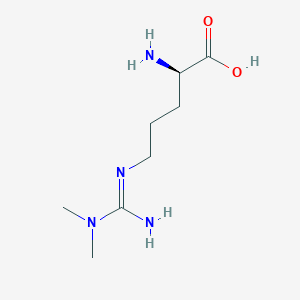
(R)-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid
Descripción general
Descripción
®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid is a chiral amino acid derivative known for its unique structural properties. This compound features a guanidino group attached to the pentanoic acid backbone, making it an interesting subject for various biochemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate chiral precursor.
Guanidination: The key step involves the introduction of the guanidino group. This can be achieved through the reaction of the precursor with a guanidine derivative under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the guanidino group.
Reduction: Reduction reactions may target the amino or guanidino groups, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives with modified guanidino groups.
Reduction Products: Reduced forms with altered amino or guanidino groups.
Substitution Products: Compounds with new functional groups introduced at the amino or guanidino positions.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its unique structural properties.
Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: Utilized in studies of enzyme-substrate interactions due to its chiral nature.
Metabolic Pathways: Investigated for its role in various metabolic pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent due to its bioactive properties.
Diagnostics: Used in diagnostic assays for detecting specific biochemical markers.
Industry:
Material Science: Applied in the development of novel materials with specific functional properties.
Biotechnology: Employed in biotechnological applications such as biosensors and bioengineering.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors.
Comparación Con Compuestos Similares
Allylamine: An unsaturated amine with similar reactivity but different structural properties.
4-Methoxyphenethylamine: A phenethylamine derivative with distinct functional groups and applications.
Uniqueness: ®-2-Amino-5-(3,3-dimethylguanidino)pentanoic acid is unique due to its chiral nature and the presence of the guanidino group, which imparts specific biochemical and pharmacological properties. This sets it apart from other similar compounds and makes it a valuable subject for research and application in various fields.
Propiedades
IUPAC Name |
(2R)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMGEXADBMOMJ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@H](C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


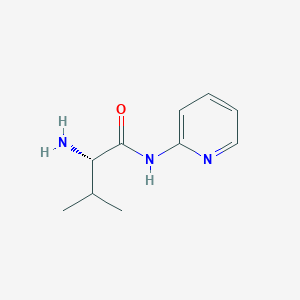

![[(3R,4S)-1-METHYL-4-PHENYLPIPERIDIN-3-YL]METHANOL](/img/structure/B3067834.png)
![12-hydroxy-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)
![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)
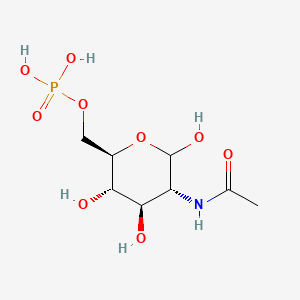
![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3067863.png)
![4-[2,3,4,5,6-pentakis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3067882.png)

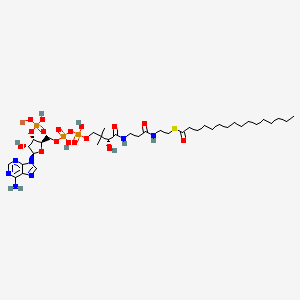

![N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B3067903.png)
